3-Chloro-5-cyclopropoxy-2-fluoropyridine
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Overview
Description
3-Chloro-5-cyclopropoxy-2-fluoropyridine is a heterocyclic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . This compound is part of the fluoropyridine family, which is known for its unique chemical and biological properties due to the presence of fluorine atoms in the aromatic ring
Preparation Methods
The synthesis of 3-Chloro-5-cyclopropoxy-2-fluoropyridine typically involves the use of cyclopropyl alcohol and 3-chloro-2-fluoropyridine as starting materials. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
3-Chloro-5-cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
3-Chloro-5-cyclopropoxy-2-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively . The compound may also participate in various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
3-Chloro-5-cyclopropoxy-2-fluoropyridine can be compared with other fluoropyridine derivatives, such as:
2-Chloro-5-fluoropyridine: This compound has a similar structure but lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
3-Chloro-5-fluoropyridine: Another closely related compound, differing in the position of the fluorine atom, which can influence its chemical properties and applications.
2-Chloro-3-fluoropyridine:
The unique combination of the cyclopropoxy group and the fluorine atom in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UTXMSRVQDKAYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)F)Cl |
Origin of Product |
United States |
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